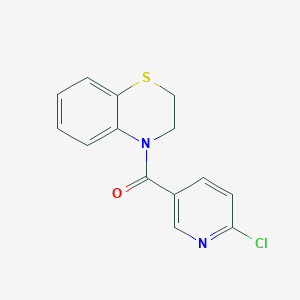
N-(2-chloroacetyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroacetyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to a 2,2-dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloroacetyl chloride with 2,2-dimethylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: 1-2 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-chloroacetyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the chloroacetyl group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amides, alcohols, or thiols.
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols.
科学的研究の応用
N-(2-chloroacetyl)-2,2-dimethylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for the synthesis of bioactive molecules.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(2-chloroacetyl)-2,2-dimethylpropanamide involves the reactivity of the chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
類似化合物との比較
Similar Compounds
N-(2-chloroacetyl)-2,2-dimethylbutanamide: Similar structure but with a butanamide moiety.
N-(2-chloroacetyl)-2,2-dimethylpentanamide: Similar structure but with a pentanamide moiety.
N-(2-chloroacetyl)-2,2-dimethylhexanamide: Similar structure but with a hexanamide moiety.
Uniqueness
N-(2-chloroacetyl)-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the 2,2-dimethylpropanamide moiety provides steric hindrance, influencing the compound’s reactivity and interaction with nucleophiles.
特性
IUPAC Name |
N-(2-chloroacetyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2,3)6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEULSUFHLRUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)
![2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE](/img/structure/B3017424.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B3017438.png)



![N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE](/img/structure/B3017443.png)
